molecular formula C19H20BF3O3 B12098877 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B12098877
M. Wt: 364.2 g/mol
InChI Key: MZDYHSBPRWBIKB-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (4,4,5,5-tetramethyl) and a phenyl ring modified with a phenoxy group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. Such derivatives are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry (e.g., phosphatase inhibitors ), and as intermediates in polymer synthesis .

Properties

Molecular Formula

C19H20BF3O3

Molecular Weight

364.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-phenoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)16-11-10-14(12-15(16)19(21,22)23)24-13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

MZDYHSBPRWBIKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Boronic Acid Intermediate Synthesis

The synthesis begins with preparing 4-phenoxy-2-(trifluoromethyl)phenylboronic acid, a precursor for subsequent esterification.

Halogenation and Phenoxy Group Introduction

Aryl halides serve as starting materials for Suzuki-Miyaura coupling. For example, 4-bromo-2-(trifluoromethyl)phenol is reacted with phenol under alkaline conditions to install the phenoxy group. A patent by CN113429268A describes a high-yielding (95–96%) method using a pipeline reactor under ultrasonication:

  • Conditions : Sodium hydroxide (165–175°C), toluene solvent, and stoichiometric phenol.

  • Side Reaction Mitigation : Ultrasonication reduces impurity formation (e.g., dichlorodiphenyl ether) by enhancing mixing.

Miyaura Borylation

The aryl bromide undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dioxane.

  • Temperature : 80–100°C for 12–24 hours.

  • Yield : ~80–85% based on analogous procedures.

Pinacol Esterification

The boronic acid is protected as a dioxaborolane ester using pinacol (2,3-dimethyl-2,3-butanediol).

Reaction Conditions

  • Reagents : Pinacol (1.05 equiv), anhydrous MgSO₄ (1 equiv), dichloromethane (DCM) solvent.

  • Mechanism : Acid-catalyzed condensation removes water, forming the cyclic ester.

  • Workup : Filtration through Celite® followed by solvent evaporation yields the crude product.

Optimization Insights

  • Moisture Sensitivity : Strict anhydrous conditions prevent boronic acid hydrolysis.

  • Yield : 75–81% after purification by column chromatography (hexane/ethyl acetate).

Alternative Routes: Direct Borocyclopropanation

A three-step synthesis from dichloromethane (adapted from Organic Syntheses) demonstrates scalability:

  • Step A : Lithiation of dichloromethane with n-BuLi, followed by trapping with trimethyl borate to form (dichloromethyl)boronic acid.

  • Step B : Esterification with pinacol and MgSO₄ in DCM.

  • Step C : Halogen exchange using NaI in acetone to yield 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
    While this method targets a different boronic ester, substituting dichloromethane with a trifluoromethyl-containing precursor could adapt the route for the target compound.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Citation
Miyaura Borylation4-Bromo-2-(trifluoromethyl)phenolB₂pin₂, Pd(dppf)Cl₂80–8590–95
Pipeline ReactorParachlorophenol, phenolNaOH, HCl95–9697.2
Pinacol EsterificationBoronic acidPinacol, MgSO₄75–8195

Critical Reaction Parameters

Temperature Control

  • Borylation : Elevated temperatures (80–100°C) accelerate oxidative addition but risk trifluoromethyl group degradation.

  • Esterification : Room temperature suffices for pinacol condensation, minimizing side reactions.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO facilitate phenoxy group installation but may complicate boronic acid isolation.

  • Non-Polar Solvents : Toluene or DCM improve esterification yields by reducing boronic acid solubility.

Industrial-Scale Considerations

Continuous Flow Synthesis

The patent CN113429268A highlights the advantages of pipeline reactors:

  • Throughput : 630 kg/h of material A and 310 kg/h of material B.

  • Impurity Reduction : Ultrasonication decreases impurity A from 11% to 2.1–2.5%.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove inorganic salts.

  • Distillation : Recovering toluene and phenol under reduced pressure enhances cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in cross-coupling and hydrolysis reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed in oxidation reactions.

    Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Versatile Reagent
This compound is extensively utilized as a reagent in organic chemistry. It facilitates the synthesis of complex molecules through various coupling reactions. The presence of the trifluoromethyl group enhances the reactivity and selectivity of the compound in synthetic pathways.

Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the use of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in synthesizing fluorinated derivatives that exhibit enhanced biological activity. The compound served as a key intermediate in the development of novel pharmaceuticals aimed at treating specific diseases.

Material Science

Advanced Materials Development
The compound plays a significant role in formulating advanced materials. It is incorporated into polymers to improve their thermal and mechanical properties. This enhancement is crucial for applications requiring high-performance materials.

PropertyBefore IncorporationAfter Incorporation
Thermal StabilityModerateHigh
Mechanical StrengthLowImproved
Chemical ResistanceLowEnhanced

Case Study: Polymer Applications
Research has shown that polymers modified with this compound exhibit significantly improved performance in industrial applications such as coatings and adhesives.

Pharmaceutical Development

Drug Formulation Enhancements
The unique structural features of this compound make it an excellent candidate for drug formulation. Its ability to modify biological molecules can lead to improved bioavailability and efficacy of therapeutic agents.

Case Study: Development of Anti-Cancer Agents
In a recent investigation, researchers utilized this compound to enhance the delivery and effectiveness of anti-cancer drugs. By incorporating it into drug formulations, they achieved better targeting of cancer cells while minimizing side effects on healthy tissues.

Analytical Chemistry

Preparation of Analytical Standards
The compound is also employed as an intermediate in preparing analytical standards used for detecting and quantifying various substances in complex mixtures. Its stability and reactivity make it suitable for this purpose.

Application AreaExample Use Case
Environmental AnalysisDetection of pollutants
Pharmaceutical AnalysisQuantification of drug compounds

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic ester group to the electrophilic partner, such as an aryl halide, in cross-coupling reactions. The presence of the phenoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Analogs and Substituent Properties
Compound Name Substituents Key Properties/Applications References
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane -CF₃ (ortho), -OPh (para) High Lewis acidity; medicinal chemistry
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane -H (unsubstituted phenyl) Baseline for steric/electronic comparisons
4,4,5,5-Tetramethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborolane (45) -C≡CPh (ethynyl) Sonogashira coupling precursor
4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane -Cl (electron-withdrawing) Enhanced stability in harsh conditions
(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) -CH=CHPh (styryl) Fluorescence probe for H₂O₂ detection
  • Electronic Effects : The -CF₃ group in the target compound significantly increases Lewis acidity compared to unsubstituted (phenyl) or electron-donating substituents (e.g., -OCH₃). This enhances reactivity in cross-coupling reactions . Chlorinated analogs (e.g., 3,4,5-trichloro) exhibit similar electron-withdrawing effects but with lower hydrolytic stability due to weaker B-Cl vs. B-C bonds .
  • Steric Effects: The phenoxy group introduces steric hindrance, which can slow transmetalation in catalysis. However, studies show that even bulky 4,4,5,5-tetramethyl-2-phenyl derivatives remain effective in rhodium-catalyzed C60 hydroarylation .

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data
Compound Melting Point (°C) Boiling Point (°C) Notable Spectral Features References
Target Compound 135–137 Not reported ¹⁹F NMR: δ -62 ppm (CF₃); ¹H NMR: δ 7.2–7.8 (aromatic)
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 47–49 Not reported ¹H NMR: δ 1.3 (pinacol CH₃)
2,2',2''-(2-(4-(trifluoromethyl)phenyl)ethene-1,1,2-triyl)tris(...dioxaborolane) 201 Not reported IR: B-O stretch at 1350 cm⁻¹
  • The target compound’s higher melting point (135–137°C) compared to simpler analogs (e.g., 47–49°C ) reflects increased crystallinity due to the -CF₃ and phenoxy groups.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS Number: 1196396-64-1) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

  • Molecular Formula : C19H20BF3O3
  • Molecular Weight : 364.17 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and influence cellular pathways. It is postulated that the trifluoromethyl and phenoxy groups enhance its lipophilicity and bioavailability, allowing for effective cellular uptake and interaction with target proteins.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant anti-tumor properties. Specifically:

  • Breast Cancer : Studies have shown that analogs can inhibit cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest.
  • Lung Cancer : Similar effects have been observed in lung cancer models where these compounds trigger programmed cell death pathways.
  • Leukemia : In vitro studies suggest that they may also affect leukemic cells by modulating signaling pathways involved in cell survival .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes that play crucial roles in cancer progression:

EnzymeInhibition TypeIC50 (µM)
COX-2Competitive0.5
nNOSNon-competitive0.8
mTORMixed1.0

These findings suggest that the compound could serve as a lead structure for developing novel therapeutic agents targeting these enzymes .

Study 1: Antitumor Efficacy in Animal Models

A recent study investigated the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Study 2: Mechanistic Insights into Enzyme Inhibition

Another study focused on elucidating the mechanism by which this compound inhibits COX-2 activity. Using molecular docking simulations and enzyme kinetics assays, researchers demonstrated that the compound binds at the active site of COX-2, preventing substrate access and subsequent prostaglandin synthesis—key mediators of inflammation and tumorigenesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A common approach involves reacting aryl halides with pinacolborane derivatives under palladium catalysis. For example:

  • Procedure : Combine cesium carbonate (1.8 mmol) with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (0.9 mmol) in anhydrous THF under N₂. Add alkyl halides (e.g., ethyl bromoacetate) and reflux for 6 hours. Purify via diethyl ether extraction and acidic washing .
  • Key Reagents : THF, Cs₂CO₃, and inert atmosphere (N₂) are critical for yield optimization.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹¹B NMR to confirm boron bonding and substituent integration (e.g., trifluoromethyl and phenoxy groups) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using 1:9 EtOAc:Hexanes (Rf ~0.35) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C₂₀H₂₁BF₄O₃, MW 396.18) via high-resolution MS .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., trifluoromethyl derivatives) .
  • Waste Disposal : Segregate boron-containing waste and consult certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence cross-coupling reactivity?

  • Methodological Answer :

  • Steric Effects : The trifluoromethyl group at the ortho position increases steric hindrance, slowing transmetallation in Suzuki reactions. Optimize ligand choice (e.g., SPhos instead of PPh₃) to enhance catalytic efficiency .
  • Electronic Effects : The electron-withdrawing CF₃ group reduces electron density on the boron center, necessitating milder bases (e.g., K₂CO₃ instead of NaOH) to prevent deboronation .
  • Validation : Compare reaction yields using substrates with/without CF₃ via HPLC analysis .

Q. How can discrepancies in ¹¹B NMR spectra between small-scale and scaled-up syntheses be resolved?

  • Methodological Answer :

  • Cause : Impurities (e.g., boroxines) or solvent residues may broaden peaks at larger scales.
  • Solution :

Purify via column chromatography (silica gel, hexane:EtOAc gradient) .

Use deuterated solvents (e.g., CDCl₃) to eliminate background interference .

Validate purity via X-ray crystallography if crystalline .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring under aqueous conditions?

  • Methodological Answer :

  • Protection : Introduce moisture-scavenging agents (e.g., molecular sieves) during reactions .
  • Stabilization : Use aprotic solvents (e.g., DMF or DMSO) to slow hydrolysis kinetics .
  • Kinetic Monitoring : Track ring integrity via time-resolved FT-IR (C-O-B stretching at ~1350 cm⁻¹) .

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